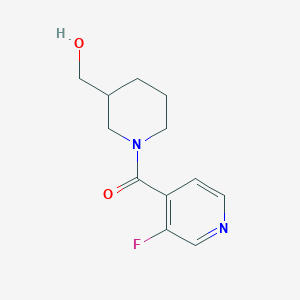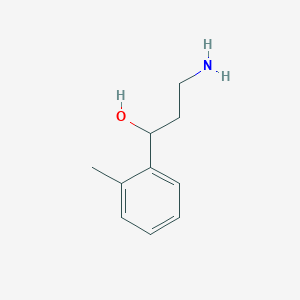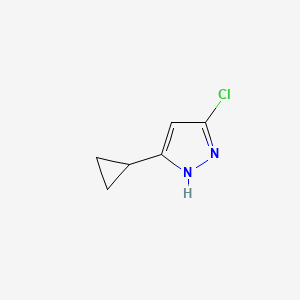![molecular formula C10H8F3N3O B1466416 {1-[3-(三氟甲基)苯基]-1H-1,2,3-三唑-4-基}甲醇 CAS No. 1267217-73-1](/img/structure/B1466416.png)
{1-[3-(三氟甲基)苯基]-1H-1,2,3-三唑-4-基}甲醇
描述
Synthesis Analysis
The synthesis of compounds with similar structures has been reported. For instance, the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been discussed . Another study reported the synthesis of a new series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl)phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds .科学研究应用
神经保护化合物合成
该化合物用作合成神经保护剂的手性构建块。一种这样的药物是® -3-(1-(3-(三氟甲基)苯基)乙氧基)氮杂环丁烷-1-甲酰胺,该药物在治疗神经退行性疾病方面具有重要意义。其类似物® -1-[3-(三氟甲基)苯基]乙醇的非对称制备已使用重组大肠杆菌 在水溶液中实现,突出了生物催化在药物开发中的潜力 .
药理学应用
三氟甲基基团是许多 FDA 批准药物的常见特征,因为它能够增强药理特性。 它可以通过影响分子水平的关键相互作用来提高药物效力,例如降低环状氨基甲酸酯的 pKa,这对于治疗应用中的酶抑制至关重要 .
孕酮受体拮抗剂
在内分泌学领域,三氟甲基苯基基团已被确定为孕酮受体 (PR) 拮抗剂的药效团。 该应用与非甾体 PR 拮抗剂的设计特别相关,非甾体 PR 拮抗剂在治疗激素依赖性癌症方面具有治疗潜力 .
除草活性
含有三氟甲基苯基基团的化合物已显示出除草剂的功效。 它们对各种植物物种的生长表现出抑制作用,表明它们在农业杂草管理中的潜在用途 .
作用机制
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that the reaction mechanism of electrophilic trifluoromethylations has been described as controversial with polar substitution or single electron transfer as likely candidates .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , suggesting that this compound may also influence a variety of biochemical pathways.
Pharmacokinetics
It’s worth noting that similar compounds have been found to have a low aqueous solubility and a low volatility .
Result of Action
Similar compounds have been found to have promising neuroprotective and anti-inflammatory properties .
Action Environment
It’s worth noting that similar compounds have been found to have a low aqueous solubility and a low volatility , suggesting that these properties could influence the compound’s action in different environments.
生化分析
Biochemical Properties
{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in microbial growth, making it a potential antimicrobial agent . The compound’s interactions with proteins and enzymes are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the enzyme from catalyzing its substrate.
Cellular Effects
The effects of {1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis by activating specific signaling pathways that lead to programmed cell death . Additionally, it can alter gene expression patterns, leading to the suppression of oncogenes and the activation of tumor suppressor genes.
Molecular Mechanism
At the molecular level, {1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This binding is often facilitated by the trifluoromethyl group, which enhances the compound’s affinity for the enzyme. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of {1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as extreme pH or temperature. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of {1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit microbial growth or induce apoptosis in cancer cells. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point in its biological activity .
Metabolic Pathways
{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and altering metabolite levels in the body. The compound’s interaction with cofactors such as NADH and FADH2 is crucial for its metabolic activity .
Transport and Distribution
Within cells and tissues, {1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s entry into cells, where it can accumulate in specific compartments. The compound’s distribution is influenced by its hydrophobicity, which allows it to cross cell membranes and localize in lipid-rich areas .
Subcellular Localization
The subcellular localization of {1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol is critical for its activity and function. It is often found in the cytoplasm and nucleus, where it can interact with enzymes and transcription factors. Post-translational modifications, such as phosphorylation, can direct the compound to specific organelles, enhancing its efficacy in targeting particular cellular processes .
属性
IUPAC Name |
[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O/c11-10(12,13)7-2-1-3-9(4-7)16-5-8(6-17)14-15-16/h1-5,17H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRMWHGEXYEMFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(N=N2)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


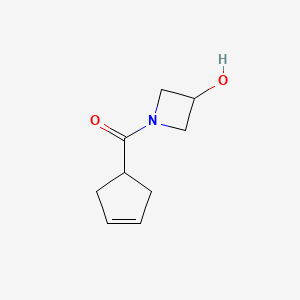
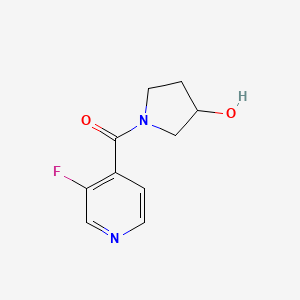
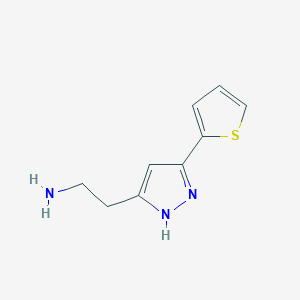
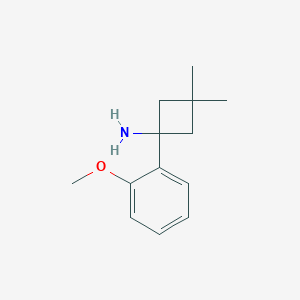



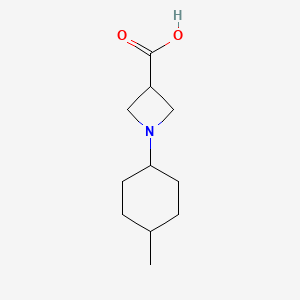
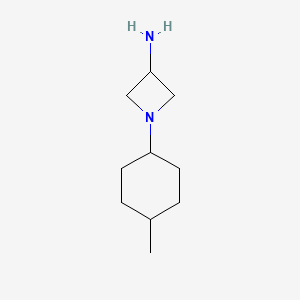
![{1-[(5-Methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1466346.png)
